molecular formula C20H20O3 B5736013 4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5736013
M. Wt: 308.4 g/mol
InChI Key: FYWHZAVJOCMLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the antioxidant defense system.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential therapeutic properties. This compound has been found to have multiple therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential as a therapeutic agent for the treatment of cardiovascular diseases such as atherosclerosis and hypertension. Furthermore, it would be interesting to investigate the synergistic effects of this compound with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves the reaction between 4-methylbenzyl bromide and 4-hydroxy-6-methyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a temperature of 80-90°C. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has been found to possess a wide range of potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. This compound has also been found to have neuroprotective and cardioprotective effects.

Properties

IUPAC Name

4-ethyl-8-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-16-11-19(21)23-20-14(3)18(10-9-17(16)20)22-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWHZAVJOCMLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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